1,3-Diazaspiro[4.4]nonane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 . It is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This compound is also known by its CAS Registry Number 699-51-4 .
Preparation Methods
The synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione can be compared with other similar compounds, such as:
1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but includes a methyl group, which may alter its chemical and biological properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound includes an additional nitrogen atom in the ring system, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the balance of its chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTFXYHJDZZDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220183 | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-51-4 | |
Record name | 1,3-Diazaspiro[4.4]nonane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 699-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural basis for the potential anticonvulsant activity of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the study investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents []. This suggests that modifications to the benzyl substituent at the 3-position of the 1,3-diazaspiro[4.4]nonane-2,4-dione core structure influence the compound's interaction with its biological target and, consequently, its anticonvulsant activity. The study likely explored how different substituents impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn could affect its binding affinity, target selectivity, and pharmacological activity. Further research, including detailed mechanistic studies, would be needed to elucidate the precise mode of action and identify the specific biological targets involved in the observed anticonvulsant effects.
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